molecular formula C12H15N3S B183987 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione CAS No. 39263-80-4

2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione

Cat. No. B183987
CAS RN: 39263-80-4
M. Wt: 233.33 g/mol
InChI Key: YOVKZKLGVGKTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazaspiro structure, which makes it an interesting molecule to study.4]nonane-3-thione.

Scientific Research Applications

2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Mechanism Of Action

The mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets such as enzymes, receptors, and DNA.

Biochemical And Physiological Effects

Studies have shown that 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione exhibits antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. It has also been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In addition, this compound has been shown to exhibit anticancer activity against various cancer cell lines such as MCF-7 and HeLa.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione in lab experiments is its potential to exhibit multiple biological activities. This makes it an interesting compound to study in various scientific fields. However, one limitation of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione. One direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to further investigate its mechanism of action and cellular targets. Additionally, research can be done to optimize the synthesis method to increase the yield of this compound. Overall, 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is a promising compound with potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione involves the reaction of 1,2,4-triazinane-3-thione with benzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of this reaction is typically around 50-60%, and the compound can be purified using standard methods such as column chromatography.

properties

CAS RN

39263-80-4

Product Name

2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione

InChI

InChI=1S/C12H15N3S/c16-11-13-12(8-4-5-9-12)14-15(11)10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H,13,16)

InChI Key

YOVKZKLGVGKTHH-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2(C1)NN(C(=N2)S)C3=CC=CC=C3

SMILES

C1CCC2(C1)NC(=S)N(N2)C3=CC=CC=C3

Canonical SMILES

C1CCC2(C1)NC(=S)N(N2)C3=CC=CC=C3

Origin of Product

United States

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